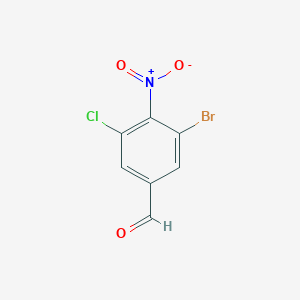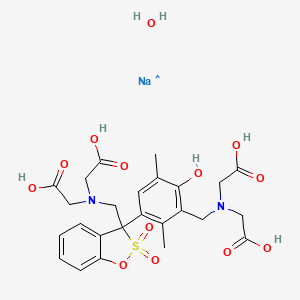
CID 123134392
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylxylenol blue is a chemical compound known for its use as a metallochromic indicator in chelatometric assays. It is a member of the sulfonephthalein dye family and is used to determine the presence of various metal ions, including scandium and lanthanides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylxylenol blue can be synthesized through the reaction of p-xylenol with formaldehyde and sodium bisulfite, followed by the addition of ethylenediaminetetraacetic acid (EDTA). The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of methylxylenol blue involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the removal of impurities and yields a product with high purity .
Types of Reactions:
Oxidation: Methylxylenol blue can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to changes in its color properties.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonephthalein derivatives, while reduction may result in the formation of reduced sulfonephthalein compounds .
Aplicaciones Científicas De Investigación
Methylxylenol blue has a wide range of applications in scientific research:
Chemistry: Used as an indicator in chelatometric titrations to determine metal ion concentrations.
Biology: Employed in various assays to study metal ion interactions with biological molecules.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the manufacturing of dyes and pigments
Mecanismo De Acción
The mechanism of action of methylxylenol blue involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its carboxyl and sulfonate groups. This interaction results in a color change, which is used to indicate the presence and concentration of specific metal ions .
Comparación Con Compuestos Similares
Methylthymol blue: Another sulfonephthalein dye used as a metallochromic indicator.
Bromothymol blue: A pH indicator with similar structural features.
Phenol red: A pH indicator used in cell culture media
Uniqueness: Methylxylenol blue is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in chelatometric assays. Its high sensitivity and specificity for certain metal ions set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C25H30N2NaO13S |
|---|---|
Peso molecular |
621.6 g/mol |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2 |
Clave InChI |
NHDTXEGRWRPXMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



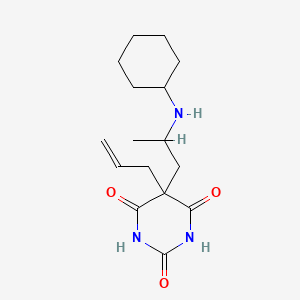
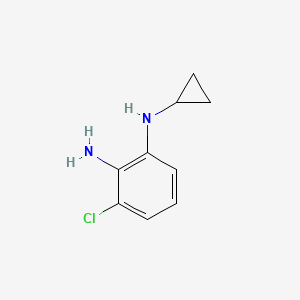
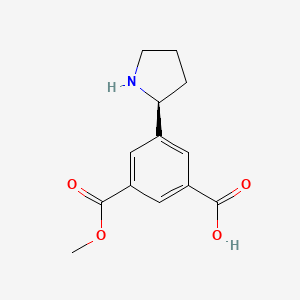

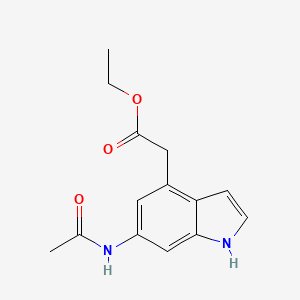
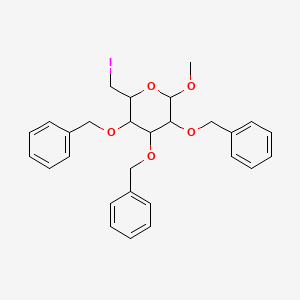
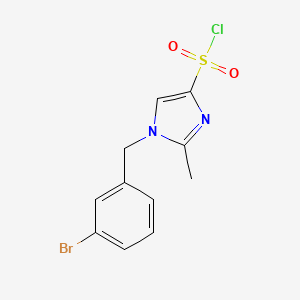
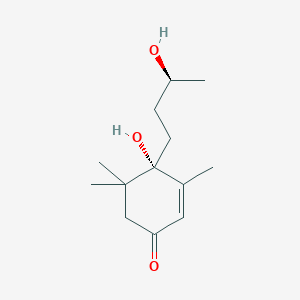

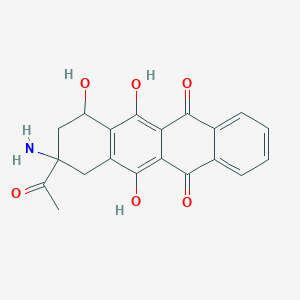
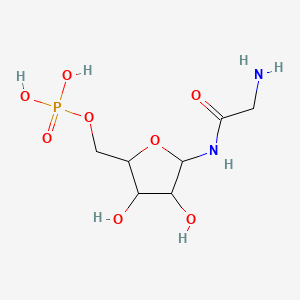
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
